2,2-Dimethylcyclopropan-1-amine
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Overview
Description
2,2-Dimethylcyclopropan-1-amine is an organic compound with the molecular formula C5H11N It features a cyclopropane ring substituted with two methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ammonia or an amine under appropriate conditions. This reaction can be facilitated by using catalysts or specific reaction conditions to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced .
Scientific Research Applications
2,2-Dimethylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which 2,2-Dimethylcyclopropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylcyclopropanecarboxamide
- 2,2-Dimethylcyclopropane-1-carboxylic acid
- 2,2-Dimethylcyclopropane-1-ol
Uniqueness
2,2-Dimethylcyclopropan-1-amine is unique due to its combination of a cyclopropane ring and an amine group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications where such properties are desirable .
Properties
IUPAC Name |
2,2-dimethylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYCMLREPMLLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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